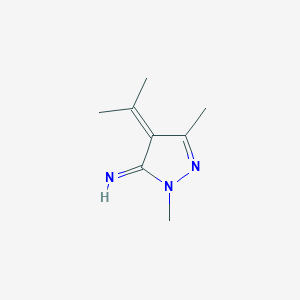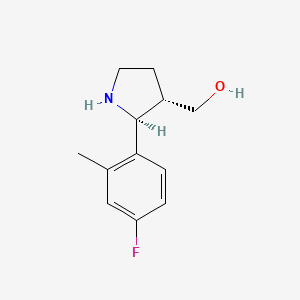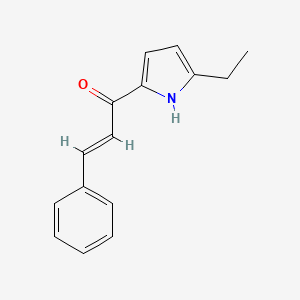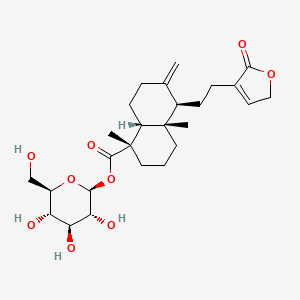![molecular formula C9H5NO3 B12868357 Benzo[d]oxazole-2,6-dicarbaldehyde](/img/structure/B12868357.png)
Benzo[d]oxazole-2,6-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d]oxazole-2,6-dicarbaldehyde is a heterocyclic compound that features a benzene ring fused to an oxazole ring with two aldehyde groups at positions 2 and 6. This compound is part of the benzoxazole family, which is known for its diverse pharmacological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]oxazole-2,6-dicarbaldehyde typically involves the reaction of 2-aminophenol with aldehydes under acidic conditions. One common method includes the cyclization of 2-aminophenol with glyoxylic acid to form the benzoxazole ring, followed by formylation to introduce the aldehyde groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[d]oxazole-2,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Benzo[d]oxazole-2,6-dicarboxylic acid.
Reduction: Benzo[d]oxazole-2,6-dimethanol.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Benzo[d]oxazole-2,6-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of benzo[d]oxazole-2,6-dicarbaldehyde involves its interaction with various molecular targets. For instance, in neuroprotective applications, it has been shown to promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3β) and decrease the expression of nuclear factor-κB (NF-κB). These interactions help protect cells from apoptosis and reduce the hyperphosphorylation of tau protein .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzo[d]oxazole-2-thiol
- Benzo[d]oxazole-2-carboxylic acid
- Benzo[d]oxazole-2,6-dimethanol
Uniqueness
Benzo[d]oxazole-2,6-dicarbaldehyde is unique due to the presence of two aldehyde groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile intermediate in the synthesis of various biologically active compounds .
Eigenschaften
Molekularformel |
C9H5NO3 |
|---|---|
Molekulargewicht |
175.14 g/mol |
IUPAC-Name |
1,3-benzoxazole-2,6-dicarbaldehyde |
InChI |
InChI=1S/C9H5NO3/c11-4-6-1-2-7-8(3-6)13-9(5-12)10-7/h1-5H |
InChI-Schlüssel |
JNJWYDQGDHNGKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C=O)OC(=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


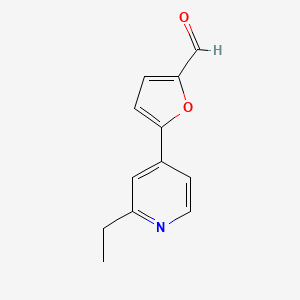
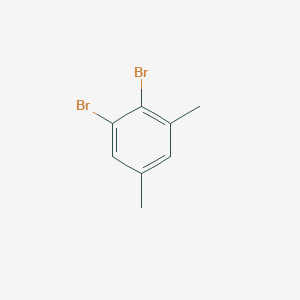
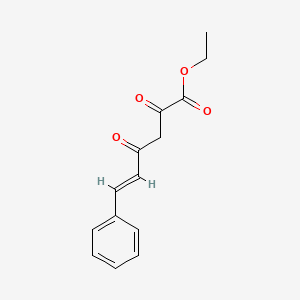
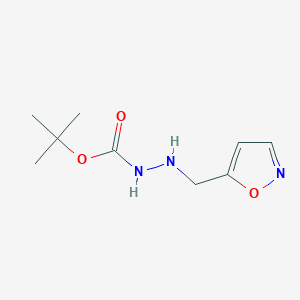

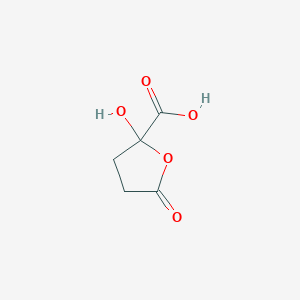
![2-(Carboxy(hydroxy)methyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12868319.png)
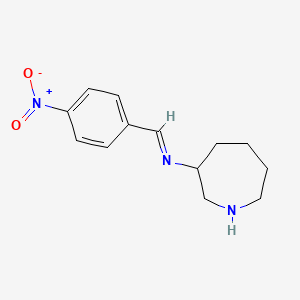
![2-(Ethoxycarbonyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12868339.png)
